ethyl 2-acetyl-4-bromobenzoate
Description
Ethyl 2-acetyl-4-bromobenzoate is a brominated aromatic ester featuring an acetyl group at the 2-position and a bromine atom at the 4-position of the benzoate ring.
Properties
CAS No. |
182567-89-1 |
|---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-4-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl benzoate to introduce the bromine atom at the desired position. This is followed by Friedel-Crafts acylation to introduce the acetyl group. The general reaction conditions include the use of bromine (Br2) and a Lewis acid catalyst such as aluminum chloride (AlCl3) for the bromination step, and acetyl chloride (CH3COCl) with AlCl3 for the acylation step.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Products vary depending on the nucleophile used, such as ethyl 2-acetyl-4-aminobenzoate or ethyl 2-acetyl-4-thiocyanatobenzoate.
Reduction: Ethyl 2-(1-hydroxyethyl)-4-bromobenzoate.
Oxidation: Ethyl 2-acetyl-4-bromobenzoic acid.
Scientific Research Applications
Ethyl 2-acetyl-4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the production of specialty chemicals and as a building block for various organic syntheses.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-4-bromobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The bromine atom and acetyl group can form hydrogen bonds or hydrophobic interactions with target proteins, affecting their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(4-Bromophenyl)-2-Oxoacetate (CAS 20201-26-7)
Key Structural Differences :
- Functional Groups : Ethyl 2-acetyl-4-bromobenzoate contains an acetyl group (CH₃CO-) at the 2-position, whereas Ethyl 2-(4-bromophenyl)-2-oxoacetate features a ketone group (C=O) directly attached to the benzene ring.
- Backbone : The former is a benzoate derivative, while the latter is a phenyl-substituted oxoacetate ester.
Molecular Data :
Reactivity Implications :
- The acetyl group in this compound may enhance nucleophilic aromatic substitution at the 4-bromo position due to electron-withdrawing effects, whereas the ketone in Ethyl 2-(4-bromophenyl)-2-oxoacetate could facilitate condensation reactions (e.g., Knoevenagel or aldol).
Bioactive Esters in Ethyl Acetate Extracts
For example:
- Turmeric and Ginger Extracts : Contain esters like curcumin derivatives or zingerone analogs, which exhibit antifungal properties .
- Dicranoloma Reflexum Extracts: Include aromatic esters with hydroxyl or methoxyl groups, demonstrating antioxidant activity .
Comparative Notes:
- Unlike hydroxylated esters in plant extracts, the bromine and acetyl groups in this compound could reduce polarity, affecting solubility in non-polar solvents.
Data Gaps and Research Needs
- Experimental Data : Lack of direct spectral (NMR, IR) or thermodynamic (melting point, solubility) data for this compound.
- Biological Activity: No studies on its antifungal or antioxidant efficacy, unlike its ethyl acetate-extracted counterparts .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-acetyl-4-bromobenzoic acid.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O | Reflux, 50–100°C | 2-Acetyl-4-bromobenzoic acid |
| Basic Hydrolysis | NaOH, H₂O | Aqueous solution, 60–80°C | Sodium salt of 2-acetyl-4-bromobenzoic acid |
This reaction is driven by the ester’s susceptibility to nucleophilic attack, with water or hydroxide ions cleaving the ester bond.
Acetyl Group Hydrolysis
The acetyl group (-COCH₃) can hydrolyze to a carboxylic acid under strong acidic conditions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acid-Catalyzed | H₃O⁺, H₂O | Reflux, 100–150°C | 2-Carboxy-4-bromobenzoic acid |
This reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Nucleophilic Aromatic Substitution
The bromine atom at position 4 is a good leaving group, enabling substitution with nucleophiles under specific conditions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Nucleophilic Substitution | Bu₃P, Et₃N, THF | 27–30°C, 30 min | Substituted benzoate (e.g., phenyl derivative) |
This reaction is facilitated by triphenylphosphine (Bu₃P) and triethylamine (Et₃N), which activate the aromatic ring for nucleophilic attack. The bromine is replaced by a nucleophile (e.g., phenyl group) .
Oxidation of the Acetyl Group
The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H⁺, H₂O | 50–80°C | 2-Carboxy-4-bromobenzoic acid |
| CrO₃, H₂SO₄ | Reflux |
This reaction converts the acetyl group (-COCH₃) to a carboxylic acid (-COOH) via oxidative cleavage.
Reduction of Functional Groups
While less common, the ester group may undergo reduction under specific conditions, though this is not typically reported for this compound.
Acetylation/Decarboxylation
The acetyl group may participate in acetylation reactions, though no specific data are available. Decarboxylation is unlikely due to the absence of a β-keto group.
Mechanistic Insights
-
Substitution : The bromine atom’s electrophilic nature allows displacement by nucleophiles, particularly under mild conditions with Bu₃P and Et₃N .
-
Hydrolysis : Both the ester and acetyl groups undergo hydrolysis via acid- or base-catalyzed mechanisms, leading to carboxylic acid derivatives.
-
Oxidation : The acetyl group’s oxidation to a carboxylic acid is driven by strong oxidizing agents, altering the molecule’s electronic environment.
Research and Industrial Implications
Ethyl 2-acetyl-4-bromobenzoate’s reactivity makes it a versatile intermediate in organic synthesis. Its substitution reactions are particularly valuable in pharmaceutical chemistry, enabling the synthesis of complex molecules . Hydrolysis products may find applications in biochemistry, while oxidation derivatives could serve as precursors for drug development.
Q & A
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Hansch analysis correlates substituent hydrophobicity (π-value of Br = 0.86) with bioactivity. Quantum mechanical models (e.g., frontier molecular orbital theory) predict sites for electrophilic attack. Molecular docking (AutoDock Vina) simulates interactions with target proteins (e.g., cyclooxygenase-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
